2-Ethynyl-5-fluoro-4-methoxypyrimidine

Catalog No.
S845681
CAS No.
1330044-12-6
M.F
C7H5FN2O
M. Wt
152.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethynyl-5-fluoro-4-methoxypyrimidine

CAS Number

1330044-12-6

Product Name

2-Ethynyl-5-fluoro-4-methoxypyrimidine

IUPAC Name

2-ethynyl-5-fluoro-4-methoxypyrimidine

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

InChI

InChI=1S/C7H5FN2O/c1-3-6-9-4-5(8)7(10-6)11-2/h1,4H,2H3

InChI Key

NEYJUWZPFWPUJA-UHFFFAOYSA-N

SMILES

COC1=NC(=NC=C1F)C#C

Canonical SMILES

COC1=NC(=NC=C1F)C#C

Chemical Synthesis

Application Summary: This compound is used in chemical synthesis for creating complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Methods of Application: One method involves a two-stage synthesis process where the compound is first treated with tetrabutyl ammonium fluoride and acetic acid, followed by a reaction with potassium carbonate .

Results and Outcomes: The synthesis yields various downstream products, with one reported reaction achieving an 82% yield under specified conditions .

2-Ethynyl-5-fluoro-4-methoxypyrimidine is a synthetic organic compound characterized by the molecular formula C7H5FN2O\text{C}_7\text{H}_5\text{FN}_2\text{O} and a molecular weight of 152.13 g/mol. This compound features a pyrimidine ring with three distinct substituents: an ethynyl group at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 4-position. The unique arrangement of these functional groups imparts specific chemical properties that enhance its reactivity and potential applications in scientific research.

, including:

  • Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under suitable conditions, allowing for the formation of new derivatives.
  • Oxidation and Reduction: The ethynyl group can be oxidized or reduced to introduce different functional groups, expanding its utility in synthesis.
  • Coupling Reactions: The ethynyl group is capable of participating in coupling reactions, such as Sonogashira coupling, which facilitates the formation of carbon-carbon bonds.

The biological activity of 2-Ethynyl-5-fluoro-4-methoxypyrimidine is notable for its interactions with enzymes and receptors. It has been used as a probe in biochemical assays to study enzyme interactions, where its ethynyl group can form covalent bonds with nucleophilic sites on target proteins. This interaction may lead to the inhibition or modulation of enzymatic activity. Additionally, the presence of fluorine enhances binding affinity and stability, while the methoxy group influences solubility and bioavailability.

The synthesis of 2-Ethynyl-5-fluoro-4-methoxypyrimidine typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available 5-fluoro-4-methoxypyrimidine.
  • Ethynylation: An ethynylating agent, such as ethynyl magnesium bromide, is introduced to facilitate the addition of the ethynyl group.
  • Reaction Conditions: This reaction is usually conducted in an inert atmosphere (nitrogen or argon) and at low temperatures to minimize side reactions.

Industrial production may employ continuous flow reactors and automated systems to enhance efficiency and yield.

2-Ethynyl-5-fluoro-4-methoxypyrimidine has several applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Its role as a probe in enzyme interaction studies makes it valuable in biochemical research.
  • Industrial Use: It is utilized in producing specialty chemicals and materials with specific properties that require tailored reactivity.

The interaction studies involving 2-Ethynyl-5-fluoro-4-methoxypyrimidine focus on its mechanism of action when interacting with specific molecular targets. The compound's ethynyl group allows for covalent bonding with nucleophilic sites on enzymes or receptors, which can lead to inhibition or modulation of their activity. The fluorine atom enhances binding affinity, while the methoxy group can improve solubility in biological systems.

Several compounds are structurally similar to 2-Ethynyl-5-fluoro-4-methoxypyrimidine, each differing in their substituents and properties:

Compound NameKey Differences
2-Ethynyl-5-fluoropyrimidineLacks the methoxy group; affects solubility and reactivity.
2-Ethynyl-4-methoxypyrimidineLacks the fluorine atom; influences binding affinity and stability.
5-Fluoro-4-methoxypyrimidineLacks the ethynyl group; limits participation in coupling reactions.

The uniqueness of 2-Ethynyl-5-fluoro-4-methoxypyrimidine lies in its combination of functional groups, which provides distinct chemical properties such as enhanced reactivity, binding affinity, and solubility compared to its analogs.

XLogP3

0.9

Dates

Last modified: 08-16-2023

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